4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine

Descripción

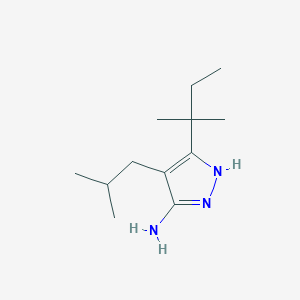

4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Propiedades

Fórmula molecular |

C12H23N3 |

|---|---|

Peso molecular |

209.33 g/mol |

Nombre IUPAC |

5-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C12H23N3/c1-6-12(4,5)10-9(7-8(2)3)11(13)15-14-10/h8H,6-7H2,1-5H3,(H3,13,14,15) |

Clave InChI |

UQZZHTGWCPKLFR-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)(C)C1=C(C(=NN1)N)CC(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of substituents: The isobutyl and tert-pentyl groups can be introduced via alkylation reactions. This involves the use of alkyl halides (e.g., isobutyl bromide and tert-pentyl chloride) in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance the efficiency and selectivity of the reactions.

Análisis De Reacciones Químicas

Types of Reactions

4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of strong bases like sodium hydride.

Major Products

Oxidation: Pyrazole derivatives with oxidized substituents.

Reduction: Amine derivatives with reduced substituents.

Substitution: Pyrazole compounds with new functional groups.

Aplicaciones Científicas De Investigación

4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical products.

Mecanismo De Acción

The mechanism of action of 4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Isobutyl-3-(tert-butyl)-1h-pyrazol-5-amine

- 4-Isobutyl-3-(tert-hexyl)-1h-pyrazol-5-amine

- 4-Isobutyl-3-(tert-octyl)-1h-pyrazol-5-amine

Uniqueness

4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine is unique due to its specific combination of isobutyl and tert-pentyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Actividad Biológica

4-Isobutyl-3-(tert-pentyl)-1H-pyrazol-5-amine is a member of the pyrazole family, characterized by its unique structure that includes an isobutyl and a tert-pentyl group. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and as a scaffold for various pharmacological agents. The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors.

Chemical Structure and Reactivity

The chemical structure of this compound features an amino group at the 5-position of the pyrazole ring, which allows it to participate in various nucleophilic substitution reactions. These reactions can lead to the formation of derivatives that may exhibit enhanced biological activity. The compound can undergo acylation, alkylation, and condensation reactions, resulting in a variety of functionalized pyrazole derivatives that may possess different pharmacological properties.

Anticancer Properties

Research indicates that pyrazole-based compounds, including this compound, have shown potential as anticancer agents . They may inhibit specific kinases involved in cancer progression, presenting opportunities for therapeutic intervention in various malignancies. For instance, modifications on the pyrazole ring can significantly influence interactions with kinase targets, affecting both selectivity and potency.

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, compounds within this class have demonstrated anti-inflammatory and analgesic activities. The presence of specific substituents on the pyrazole ring can enhance these effects, making them suitable candidates for further development in pain management and inflammatory conditions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations among similar compounds influence their biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | Contains a tert-butyl group | Exhibits different biological activity profiles |

| 4-methyl-3-(isopropyl)-1H-pyrazol-5-amine | Contains methyl and isopropyl groups | May have enhanced lipophilicity |

| 3-amino-1H-pyrazole | Basic pyrazole structure with an amino group | Serves as a precursor for various derivatives |

This table illustrates the diversity within the pyrazole class and underscores how structural modifications can lead to different chemical behaviors and biological activities.

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

- Anticonvulsant Activity : A study involving N-substituted thiourea derivatives derived from pyrazoles demonstrated significant anticonvulsant activity in animal models. This suggests that similar derivatives of this compound could be explored for neurological applications .

- Kinase Inhibition : Research focusing on structure-activity relationships (SAR) revealed that certain modifications led to increased stabilization of cyclin-dependent kinases (CDKs), suggesting potential applications in cancer therapy by targeting CDK dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.